8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1H,2-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPTTSOKWIOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1F)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576562 | |
| Record name | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-44-7 | |
| Record name | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 8 Fluoro 1,4 Dioxaspiro 4.5 Dec 7 Ene
Retrosynthetic Analysis Leading to 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene
A retrosynthetic analysis of this compound suggests a logical pathway for its synthesis. The key disconnection is the carbon-fluorine bond of the vinyl fluoride (B91410) moiety. This bond can be retrosynthetically disconnected to reveal a carbonyl precursor, specifically the corresponding β-diketone or its enolate equivalent. This leads back to 1,4-dioxaspiro[4.5]decan-8-one, a protected form of a cyclohexanedione. The spirocyclic ketal can be traced back to its parent ketone, 1,4-cyclohexanedione, which is readily available. This analysis points towards a forward synthesis commencing with the ketal protection of 1,4-cyclohexanedione, followed by a fluorination reaction to introduce the vinyl fluoride functionality.
Established Synthetic Routes for this compound
The primary established route for the synthesis of this compound involves a de novo approach starting from 1,4-Cyclohexanedione Monoethylene Ketal. This multi-step process is centered around the selective introduction of a fluorine atom.
The synthesis begins with the readily available 1,4-Cyclohexanedione Monoethylene Ketal, which serves as a key bifunctional synthetic intermediate. researchgate.net This precursor is then subjected to a deoxyfluorination reaction to yield the target vinyl fluoride.
The choice of fluorinating agent is critical for the successful conversion of the ketone precursor to the desired vinyl fluoride. Diethylaminosulfur trifluoride (DAST) is a widely used and versatile reagent for the fluorination of various organic compounds, including the conversion of ketones to gem-difluorides or vinyl fluorides. numberanalytics.comwikipedia.org The reaction of DAST with a ketone typically involves the activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. numberanalytics.com This is followed by a nucleophilic attack of the fluoride ion. researchgate.net
Another common fluorinating agent is Bis(2-methoxyethyl)aminosulfur trifluoride, also known as Deoxo-Fluor. Deoxo-Fluor is noted for being more thermally stable than DAST and is effective for converting ketones to their corresponding gem-difluorides, often with superior performance. organic-chemistry.orgorganic-chemistry.org For the synthesis of a vinyl fluoride like this compound, the reaction conditions must be controlled to favor elimination over gem-difluorination.
| Fluorinating Agent | Chemical Formula | Key Characteristics | Primary Application with Ketones |
|---|---|---|---|
| Diethylaminosulfur Trifluoride (DAST) | Et₂NSF₃ | Versatile, but can be thermally unstable. google.com | Conversion to gem-difluorides or vinyl fluorides. enamine.net |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST, often providing higher yields. organic-chemistry.org | Conversion to gem-difluorides. organic-chemistry.org |
The stoichiometry of the fluorinating agent and the presence of organic bases can significantly influence the reaction's outcome. An excess of the fluorinating agent may be required to drive the reaction to completion. Organic bases such as Pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can play a crucial role. numberanalytics.com These bases can act as acid scavengers, neutralizing the hydrogen fluoride (HF) that may be generated in situ, which can otherwise lead to side reactions or degradation of acid-sensitive substrates. researchgate.net The choice of base and its concentration can affect the reaction's chemoselectivity, potentially favoring the formation of the desired vinyl fluoride. numberanalytics.com
Optimizing the reaction conditions, particularly solvent and temperature, is essential for maximizing the yield and purity of this compound. Common solvents for DAST-mediated fluorinations include aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF). numberanalytics.com The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. numberanalytics.com
Temperature control is a critical factor. numberanalytics.com Fluorination reactions with DAST are often conducted at low temperatures, such as -78 °C, to control the reactivity of the reagent and minimize the formation of byproducts from side reactions like elimination or rearrangement. numberanalytics.com The reaction may then be allowed to slowly warm to room temperature to ensure completion.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic nature prevents interference with the fluorinating agent. numberanalytics.com |
| Temperature | -78 °C to room temperature | Low initial temperature controls reactivity and minimizes side reactions. numberanalytics.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | DAST and related reagents are sensitive to moisture. numberanalytics.com |
Following the completion of the fluorination reaction, a careful workup and purification procedure is necessary to isolate the target compound. The reaction mixture is typically quenched by slowly adding it to a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any remaining acidic species and unreacted fluorinating agent. The crude product is then extracted into an organic solvent.
Purification is commonly achieved through column chromatography on silica (B1680970) gel. rsc.org The choice of eluent system is determined by the polarity of the product and any impurities. The fractions containing the desired this compound are collected, and the solvent is removed under reduced pressure to yield the purified product. The identity and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Exploration of Alternative Fluorination Strategies for Spirocyclic Systems
The synthesis of vinyl fluorides such as this compound can be approached through several strategic disconnections, most commonly originating from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. These methods primarily involve either the direct fluorination of a ketone-derived intermediate or olefination reactions designed to construct the fluorinated double bond.
One prominent strategy is the electrophilic fluorination of an enolate or enol ether intermediate. The parent ketone can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. Subsequent treatment with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), can introduce a fluorine atom alpha to the carbonyl group. nih.gov The resulting α-fluoroketone is a key intermediate that can be converted to the target vinyl fluoride.
Alternatively, the ketone can be converted to a silyl (B83357) enol ether. The reaction of these electron-rich alkenes with electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) is a well-established method for producing α-fluoroketones. core.ac.uknih.govstrath.ac.uk Mechanistic studies suggest this reaction proceeds through a polar two-electron process, avoiding radical intermediates. nih.govresearchgate.net Once the α-fluoroketone is obtained, it can be transformed into the vinyl fluoride via reduction and elimination, or by conversion to a vinyl triflate followed by a fluoride displacement reaction.
Another class of methods involves direct olefination of the parent ketone. The Shapiro reaction, for instance, could be adapted using a fluorinated tosylhydrazone to generate the fluoroalkene directly. organic-chemistry.org More commonly, Horner-Wadsworth-Emmons type reactions using fluorinated phosphonate (B1237965) ylides provide a reliable route to vinyl fluorides from ketones. nih.govacs.orgnih.gov These reactions offer a high degree of control over the stereochemistry of the resulting double bond.
| Fluorinating Agent | Abbreviation | Type | Common Substrate |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | Enol ethers, Enolates, 1,3-Dicarbonyls |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Metal enolates, β-ketoesters |
| N-Fluoropyridinium salts | - | Electrophilic | Enolates |
| Tetra-n-butylammonium fluoride | TBAF | Nucleophilic | Halides, Triflates |
Derivatization Chemistry of this compound
The chemical reactivity of this compound is dominated by two key structural features: the nucleophilic olefinic bond and the acid-labile spiroketal protecting group. These functionalities allow for a range of selective transformations to generate diverse molecular scaffolds.
Selective Hydrogenation of the Olefinic Bond to 8-Fluoro-1,4-dioxaspiro[4.5]decane
The carbon-carbon double bond in this compound can be selectively reduced to the corresponding alkane through catalytic hydrogenation. This transformation yields 8-Fluoro-1,4-dioxaspiro[4.5]decane, a saturated fluorinated spirocycle. The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a heterogeneous metal catalyst. libretexts.org
Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. libretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. Hydrogen atoms are then transferred sequentially to the same face of the double bond, resulting in a syn-addition. libretexts.org
While generally a robust reaction, the hydrogenation of fluorinated alkenes can sometimes be complicated by a competing side reaction: hydrodefluorination, where the C-F bond is also cleaved. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature and pressure) must be carefully optimized to maximize the yield of the desired fluorinated alkane while minimizing the loss of the fluorine substituent. researchgate.netrsc.org
| Catalyst System | Typical Conditions | Key Characteristics |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), RT-80°C, Solvents: EtOH, EtOAc | Highly active, most common, potential for hydrodefluorination. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-5 atm), RT, Solvents: EtOH, AcOH | Adams' catalyst, effective for various alkenes. |
| Raney Nickel (Ra-Ni) | H₂ (1-100 atm), RT-100°C, Solvent: EtOH | Cost-effective, high pressure often required. |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (1-5 atm), RT, Solvents: EtOH, Hexane | Often shows good selectivity, less prone to C-F bond cleavage. |
Spiroketal Hydrolysis and Deprotection Strategies to 4-Fluorocyclohexanone
The 1,4-dioxaspiro[4.5]decane moiety is an ethylene (B1197577) glycol ketal, a common protecting group for ketones. This group is stable to basic, organometallic, and reducing reagents but can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound. libretexts.org The hydrolysis of this compound would yield 4-fluorocyclohex-2-en-1-one, while hydrolysis of its hydrogenated counterpart, 8-Fluoro-1,4-dioxaspiro[4.5]decane, provides 4-Fluorocyclohexanone.
The deprotection is an equilibrium-driven process typically performed in the presence of an acid catalyst and excess water. stackexchange.comyoutube.com The mechanism begins with the protonation of one of the ketal oxygen atoms by the acid catalyst (e.g., HCl, H₂SO₄, TsOH), making it a good leaving group. youtube.com A water molecule then attacks the electrophilic carbon, and subsequent proton transfers and elimination of ethylene glycol lead to the formation of the ketone. youtube.com To drive the reaction to completion, a large excess of water is used, often in a co-solvent like acetone (B3395972) or THF, to shift the equilibrium in favor of the deprotected ketone. stackexchange.comsynarchive.com
| Reagent(s) | Typical Solvent(s) | Temperature |
| Hydrochloric Acid (aq. HCl) | Acetone, THF, Water | Room Temperature |
| Sulfuric Acid (aq. H₂SO₄) | Water, Dioxane | Room Temperature |
| p-Toluenesulfonic Acid (TsOH) | Acetone/Water | Room Temperature to Reflux |
| Acetic Acid (aq. AcOH) | Water | Reflux |
| Dowex 50W-X8 Resin | Acetone/Water | Room Temperature to Reflux |
Functional Group Interconversions on the Spiro[4.5]dec-7-ene Framework
The olefinic bond in this compound is a site for various functional group interconversions, although its reactivity is modulated by the electron-withdrawing nature of the adjacent fluorine atom. This generally makes the double bond less nucleophilic than a non-fluorinated analogue.
Plausible transformations include:
Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) could form the corresponding epoxide. The fluorine substituent would likely direct the incoming electrophile to the face opposite to it.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions could yield the corresponding diol.
Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalo-substituted spirocycle, providing further handles for synthetic elaboration.
These transformations would install new functional groups onto the spirocyclic framework, enabling the synthesis of more complex and densely functionalized target molecules.
Advanced Coupling Reactions and Substitutions at the Fluorinated Olefinic Center
While vinyl fluorides are generally less reactive in cross-coupling reactions than their bromide, iodide, or triflate counterparts, they can participate in certain advanced transformations. nih.gov For practical synthetic applications, this compound might first be converted to a more reactive derivative, such as the corresponding vinyl stannane (B1208499) or boronic ester, for subsequent coupling.
However, the most common strategy involves using a vinyl halide or vinyl triflate analogue in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille reactions. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction would couple a vinyl halide or triflate derivative of the spirocycle with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This is a powerful method for forming new carbon-carbon bonds at the olefinic center. nih.gov
Stille Coupling: This reaction involves coupling the vinyl halide/triflate with an organostannane reagent, also catalyzed by palladium. organic-chemistry.orglibretexts.org While effective, the toxicity of the tin reagents and byproducts is a significant drawback compared to the Suzuki reaction. wikipedia.org
The general mechanism for these catalytic cycles involves three key steps: oxidative addition of the vinyl electrophile to the Pd(0) catalyst, transmetalation of the organic group from the boron or tin reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org Additives such as fluoride ions can sometimes accelerate the rate of Stille couplings. harvard.edulookchem.com
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organostannane (Organotin compounds) |
| Byproducts | Boron-based, generally non-toxic | Tin-based, often toxic and difficult to remove |
| Base Requirement | Required for transmetalation | Not always required, but additives used |
| Functional Group Tolerance | Generally very high | Broad, but some functional groups can be sensitive |
| Catalyst | Palladium(0) complexes | Palladium(0) complexes |
Mechanistic Insights into the Reactivity of 8 Fluoro 1,4 Dioxaspiro 4.5 Dec 7 Ene and Its Precursors
Mechanistic Pathways of Olefinic Fluorination in Spiroketal Systems
The creation of 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene typically involves the fluorination of an olefinic precursor, likely a silyl (B83357) enol ether or an enol ester derived from 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net The double bond in these spiroketal systems is electron-rich, making it susceptible to attack by electrophilic fluorinating agents. wikipedia.org
The prevailing mechanism for the fluorination of such electron-rich olefins is a polar, two-electron process. core.ac.uknih.gov The reaction is initiated by the electrophilic attack of the fluorinating agent on the double bond. This leads to the formation of a cationic intermediate, which is stabilized by the adjacent oxygen atom of the dioxolane ring. Subsequent loss of a proton or a silyl group yields the final vinyl fluoride (B91410) product. The debate between a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) mechanism has been a subject of considerable study. wikipedia.orgrsc.org However, for substrates like enol ethers and enol esters, kinetic studies and the absence of rearranged products from radical probe experiments strongly support a polar, non-radical pathway. wikipedia.orgcore.ac.uknih.gov
Investigating the Role of Fluorinating Agents in Electrophilic or Nucleophilic Fluorination
The choice of fluorinating agent is pivotal as it dictates the operative mechanism. The synthesis of this compound from its olefinic precursor falls squarely in the domain of electrophilic fluorination . This is because the substrate, an enol ether or a related species, is a carbon-centered nucleophile. wikipedia.org
Common electrophilic fluorinating agents are N-F compounds, which are designed to make the fluorine atom electron-deficient and thus reactive towards nucleophiles. wikipedia.org These reagents can be neutral, such as N-fluorobenzenesulfonimide (NFSI), or cationic, like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov Cationic reagents like Selectfluor are generally more reactive due to the positive charge on the nitrogen atom, which enhances the electrophilicity of the fluorine. wikipedia.org Rigorous mechanistic studies on the fluorination of enol esters with Selectfluor provide strong evidence for a polar two-electron process that proceeds via an oxygen-stabilized carbenium ion intermediate. nih.govresearchgate.net
Nucleophilic fluorination , in contrast, involves a fluoride ion (F⁻) acting as a nucleophile. This pathway is not relevant for the direct conversion of an olefinic precursor to a vinyl fluoride but would be employed in alternative strategies, such as the reaction of a vinyl halide or sulfonate with a fluoride salt. Such methods can be challenging due to the low nucleophilicity of the fluoride ion. numberanalytics.com For the direct fluorination of the electron-rich double bond in the spiroketal precursor, electrophilic agents are the reagents of choice.
Reaction Kinetics and Transition State Analysis of this compound Formation
While specific kinetic data for the formation of this compound is not extensively documented in public literature, valuable insights can be drawn from detailed kinetic studies on analogous systems, such as the electrophilic fluorination of enol esters and silyl enol ethers. nih.govresearchgate.netsci-hub.se
These reactions typically exhibit second-order kinetics, being first-order in both the nucleophilic substrate (the enol ether precursor) and the electrophilic fluorinating agent (e.g., Selectfluor). researchgate.netsci-hub.se The reaction rate is highly dependent on the structure of the substrate and the reactivity of the N-F reagent. The formation of a positive charge in the transition state means that electron-donating groups on the substrate will accelerate the reaction. core.ac.uknih.gov
The reaction is characterized by a highly ordered, bimolecular transition state, as evidenced by large negative entropies of activation (ΔS‡) observed in related systems. sci-hub.se This is consistent with a mechanism where the enol ether and the fluorinating agent come together in a concerted or near-concerted step. sci-hub.se Computational studies on similar electrophilic fluorinations suggest a transition state where the fluorine atom is transferred to the carbon nucleophile, leading to a carbocationic intermediate that is stabilized by the adjacent oxygen.
The relative reactivity of various N-F fluorinating agents has been quantified, providing a scale to predict reaction rates. This allows for the rational selection of a reagent with appropriate reactivity for a given substrate to maximize yield and minimize side reactions.
| Fluorinating Agent | Relative Rate Constant (krel) | Notes |
|---|---|---|
| NFSI | 1 | Baseline reagent for comparison. |
| N-Fluoropyridinium triflate | ~102 - 103 | More reactive due to cationic nitrogen. |
| Selectfluor® | ~104 - 105 | Highly reactive, commonly used for less reactive substrates. |
This table presents generalized relative reactivity data based on kinetic studies of electrophilic fluorination reactions to illustrate the impact of the reagent on reaction rates. Actual values can vary significantly with substrate and conditions.
Role of 8 Fluoro 1,4 Dioxaspiro 4.5 Dec 7 Ene in Advanced Synthetic Applications
Strategic Intermediate in the Synthesis of Fluorinated Cyclohexanone (B45756) Derivatives
"8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene" serves as a valuable masked precursor for α-fluorinated cyclohexanone derivatives. The 1,4-dioxaspiro[4.5]decane moiety is a well-established protecting group for ketones, specifically the ethylene (B1197577) glycol ketal of a cyclohexanone. This protecting group is stable under a variety of reaction conditions, yet can be readily removed under acidic aqueous conditions to reveal the parent ketone.
The synthetic utility lies in the ability to perform chemical transformations on other parts of the molecule, primarily involving the fluorinated double bond, while the ketone functionality remains shielded. Following these transformations, the deprotection of the ketal affords the corresponding fluorinated cyclohexanone derivative. This strategy is pivotal for the synthesis of compounds where the ketone's reactivity would otherwise interfere with the desired chemical modifications. The general scheme for this deprotection is a classic hydrolysis reaction, typically catalyzed by an acid such as hydrochloric acid or sulfuric acid in a mixture of an organic solvent and water.
| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| This compound | H₃O⁺ (e.g., aq. HCl), THF | 4-Fluorocyclohex-2-en-1-one | High |
| Substituted this compound derivatives | H₃O⁺, Acetone (B3395972) | Substituted 4-Fluorocyclohex-2-en-1-one derivatives | Generally >85% |
This table represents a generalized transformation. Actual yields may vary based on the specific substrate and reaction conditions.
Building Block for Novel Spirocyclic Fluorinated Compounds and Analogues
The inherent spirocyclic nature of "this compound" makes it an excellent starting point for the synthesis of more complex spirocyclic systems containing fluorine. Spirocycles are three-dimensional structures that have gained significant attention in drug discovery due to their conformational rigidity and novel chemical space they occupy.
The vinyl fluoride (B91410) moiety of "this compound" can participate in a variety of cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, with suitable reaction partners. These reactions would lead to the formation of new rings fused to the cyclohexene (B86901) core, thereby constructing intricate polycyclic spiro-compounds. The fluorine atom in the resulting adducts can significantly influence their biological activity and metabolic stability. For instance, a Diels-Alder reaction with a diene would yield a fluorinated spirocyclic bicyclo[2.2.2]octene derivative.
| Reaction Type | Reactant | Resulting Spirocyclic System | Potential Application |
| [4+2] Cycloaddition | Butadiene | Fluorinated spiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]oct-5'-ene] | Novel scaffolds for medicinal chemistry |
| [2+2] Cycloaddition | Ethylene (photochemical) | Fluorinated spiro[1,3-dioxolane-2,2'-bicyclo[4.2.0]octane] | Building blocks for complex natural product synthesis |
| 1,3-Dipolar Cycloaddition | Azomethine ylide | Fluorinated spiro[1,3-dioxolane-2,2'- chemsynthesis.comazabicyclo[3.2.1]octane] | Synthesis of novel alkaloids and CNS-active compounds |
This table illustrates the potential of "this compound" in constructing diverse spirocyclic frameworks.
Contribution to the Development of Stereoselective Fluorination Methodologies
While "this compound" is already fluorinated, its derivatives can be instrumental in the study and development of stereoselective fluorination reactions. The existing fluorine atom can act as a directing group or a stereochemical marker in subsequent transformations. For example, reactions that create a new stereocenter adjacent to the fluorine-bearing carbon can exhibit diastereoselectivity influenced by the steric and electronic nature of the fluorine atom.
Furthermore, the synthesis of "this compound" itself can be a benchmark for new fluorination methods. Developing enantioselective routes to chiral derivatives of this compound would be a significant contribution to the field of asymmetric fluorination. The rigid spirocyclic framework provides a well-defined conformational setting to test the efficacy of new chiral fluorinating reagents and catalysts.
Potential in Cascade Reactions and Multicomponent Transformations in Organic Synthesis
The dual functionality of "this compound" (a protected ketone and a reactive alkene) makes it a prime candidate for use in cascade reactions and multicomponent transformations. Cascade reactions, where a series of intramolecular or intermolecular reactions occur in a single step without the isolation of intermediates, offer a highly efficient approach to building molecular complexity.
A hypothetical cascade could be initiated by a reaction at the vinyl fluoride moiety, which then triggers a subsequent reaction involving the dioxolane ring or a transiently deprotected ketone. For example, a catalytic reaction could lead to the formation of an intermediate that undergoes an intramolecular cyclization onto the ketal, potentially leading to novel bridged or fused ring systems. In a multicomponent reaction, "this compound" could react with two or more other reactants in a one-pot synthesis to rapidly generate complex fluorinated molecules.
Advanced Characterization Techniques for 8 Fluoro 1,4 Dioxaspiro 4.5 Dec 7 Ene: Methodological Focus
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)
High-resolution NMR spectroscopy is the most powerful tool for the definitive structural analysis of organic molecules in solution. For 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The vinyl proton adjacent to the fluorine atom would likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent allylic protons. The four protons of the dioxolane ring would likely present as a complex multiplet, while the remaining four allylic and alkyl protons on the cyclohexene (B86901) ring would also show characteristic multiplets.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom. The carbon atoms of the double bond would be significantly affected by the fluorine substituent, with the carbon directly bonded to fluorine showing a large C-F coupling constant. The spiro carbon, being a quaternary center, would likely exhibit a weak signal.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. It would show a single resonance for the fluorine atom, and the coupling patterns observed in this spectrum (coupling to nearby protons) would further confirm the structure.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~5.0 - 5.5 | dd | Vinyl H (C7-H) |
| ¹H | ~3.9 - 4.2 | m | Dioxolane ring protons (-OCH₂CH₂O-) |
| ¹H | ~2.0 - 2.8 | m | Allylic & Alkyl protons (C6-H₂, C9-H₂, C10-H₂) |
| ¹³C | ~150 - 160 (d, ¹JCF ≈ 240-250 Hz) | d | C8 (C-F) |
| ¹³C | ~100 - 110 (d, ²JCF ≈ 20-30 Hz) | d | C7 |
| ¹³C | ~105 - 115 | s | C5 (Spiro carbon) |
| ¹³C | ~64 - 66 | t | Dioxolane ring carbons (-OCH₂CH₂O-) |
| ¹³C | ~25 - 40 | t | C6, C9, C10 |
| ¹⁹F | ~ -110 to -130 | m | C8-F |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would be used to find the accurate mass of the molecular ion of this compound (C₈H₁₁FO₂), which would be expected to match the calculated exact mass of 158.0743.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this molecule, fragmentation would likely proceed through several pathways:
Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene derivatives, which would lead to the loss of ethylene (B1197577).
Loss of HF: A common fragmentation pathway for fluorinated compounds.
Fragmentation of the dioxolane ring: This could involve the loss of ethylene oxide or related fragments. In the mass spectra of similar dioxolanes, cleavage of the C-O bonds is a common event. miamioh.edu
Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Formula | Possible Assignment |
|---|---|---|
| 158 | [C₈H₁₁FO₂]⁺ | Molecular Ion (M⁺) |
| 138 | [C₈H₁₀O₂]⁺ | [M-HF]⁺ |
| 130 | [C₆H₇FO₂]⁺ | [M-C₂H₄]⁺ (Retro-Diels-Alder) |
| 99 | [C₅H₄FO]⁺ | Further fragmentation of the dioxolane ring |
| 87 | [C₄H₇O₂]⁺ | Fragment containing the dioxolane moiety |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. Each technique provides a unique "vibrational fingerprint."
IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key absorptions expected for this compound would include a C=C stretching vibration, a strong and broad C-F stretching band, and characteristic C-O stretching frequencies for the spiroketal system. wikipedia.org The C-F bond stretch appears in the infrared spectrum between 1000 and 1360 cm⁻¹. wikipedia.org
Raman Spectroscopy: This technique is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. wikipedia.org Therefore, the C=C double bond in the cyclohexene ring is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent.
Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| ~3100-3000 | C(sp²)-H Stretch | Medium | Medium |
| ~3000-2850 | C(sp³)-H Stretch | Medium-Strong | Medium-Strong |
| ~1680-1650 | C=C Stretch | Medium-Weak | Strong |
| ~1250-1050 | C-F Stretch | Strong | Weak |
| ~1200-1000 | C-O Stretch (Spiroketal) | Strong | Medium |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound should be amenable to GC-MS analysis. This technique separates components of a mixture in the gas phase, with the mass spectrometer providing identification of the eluted compounds. A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point for method development. diva-portal.org GC-MS is an excellent method for assessing the purity of the sample and identifying any volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of compounds.
Reversed-Phase HPLC: A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would be the standard approach for purity assessment. The retention time would provide a measure of the compound's polarity.
Fluorinated Phases: For challenging separations involving fluorinated compounds or their isomers, specialized fluorinated HPLC phases (e.g., pentafluorophenyl phases) can offer alternative selectivity and improved resolution. chromatographyonline.comresearchgate.net These phases can exhibit unique interactions with the fluorine atom in the analyte.
Normal-Phase HPLC: Using a silica (B1680970) or cyano-bonded column with a non-polar mobile phase (e.g., hexane/ethyl acetate) could also be employed, particularly for preparative purification to isolate the compound in high purity.
Computational and Theoretical Investigations of 8 Fluoro 1,4 Dioxaspiro 4.5 Dec 7 Ene
Quantum Chemical Calculations of Electronic Structure and Bonding within the Spiroketal
There are no available research articles or datasets detailing quantum chemical calculations of the electronic structure and bonding of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, charge distribution, bond orders, and the influence of the fluorine substituent on the electronic properties of the spiroketal system.
Computational Modeling of Reaction Mechanisms and Catalytic Pathways for Synthesis and Transformations
No computational models detailing the reaction mechanisms or catalytic pathways for the synthesis and transformation of this compound are present in the accessible scientific literature. These studies would provide valuable insights into the transition state geometries, activation energies, and thermodynamic profiles of reactions involving this compound.
Prediction of Spectroscopic Properties and Validation with Experimental Data
While experimental spectroscopic data may exist in commercial or private databases, there are no published studies that present computationally predicted spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for this compound and their validation against experimental data.
Emerging Research Directions and Future Outlook for 8 Fluoro 1,4 Dioxaspiro 4.5 Dec 7 Ene
Development of More Sustainable and Greener Synthetic Methodologies
The future synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. Traditional fluorination methods often rely on hazardous reagents, but significant progress is being made in developing more benign alternatives. dovepress.comnumberanalytics.com The focus is shifting towards approaches that are more atom-economical and utilize less toxic reagents and solvents. dovepress.com
Future research will likely target the replacement of harsh fluorinating agents with safer, nucleophilic fluoride (B91410) sources like alkali metal fluorides. dovepress.com Furthermore, the use of aqueous media for fluorination reactions, once considered unfeasible, is now an active area of research and could offer significant environmental benefits. rsc.org Electrochemical fluorination, which can reduce the need for chemical oxidants and reagents, represents another promising green technique. numberanalytics.com The development of catalytic cycles that utilize safer fluoride sources is a key goal in making the synthesis of compounds like this compound more sustainable.
Table 1: Comparison of Traditional vs. Green Fluorination Approaches
| Feature | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Fluorine Source | Elemental fluorine (F₂), HF | KF, Et₃N·3HF, Electrochemical generation |
| Solvents | Anhydrous organic solvents | Aqueous media, ionic liquids |
| Atom Economy | Often low, use of stoichiometric reagents | Higher, catalytic processes |
| Safety Profile | High toxicity, corrosivity, specialized equipment | Reduced hazards, milder reaction conditions |
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of automated systems and continuous flow chemistry is set to revolutionize the synthesis of fluorinated compounds, including this compound. mit.eduresearchgate.net Flow chemistry, in particular, offers significant advantages for handling hazardous reagents and managing highly exothermic reactions, which are common in fluorination processes. rsc.orgdurham.ac.uk
By conducting reactions in small, continuous-flow reactors, chemists can achieve better control over reaction parameters, improve safety, and facilitate scalability. mit.edudurham.ac.uk This technology is especially advantageous for gas-liquid reactions and for processes involving unstable intermediates. mit.edu The combination of electrochemistry with flow systems is a particularly powerful approach, allowing for the safe, on-demand generation of reactive fluorinating species, thereby minimizing the risks associated with their storage and handling. rsc.orgchemistryworld.com The automation of these flow systems can further enhance productivity and enable high-throughput screening of reaction conditions, accelerating the development of optimized synthetic routes.
Exploration of Novel Catalytic Systems for Transformations Involving this compound
Advances in catalysis are opening new avenues for the synthesis and functionalization of fluorinated molecules. For a compound like this compound, which features a vinyl fluoride on a spirocyclic scaffold, novel catalytic methods for alkene functionalization are highly relevant.
Recent breakthroughs include the development of catalytic, diastereoselective 1,2-difluorination of alkenes using an aryl iodide catalyst with a nucleophilic fluoride source. nih.gov Such methods could potentially be adapted to transform the non-fluorinated precursor, 1,4-dioxaspiro[4.5]dec-7-ene, into its fluorinated counterpart with high stereocontrol. Furthermore, transition-metal-catalyzed reactions, including fluoroamination and fluoroalkylation, provide powerful tools for introducing fluorine alongside other functional groups in a single step. nih.govrsc.org Photocatalysis, which utilizes light to drive chemical reactions, also represents a frontier in organofluorine chemistry, enabling transformations that are difficult to achieve through traditional thermal methods. researchgate.net The application of these cutting-edge catalytic systems could lead to more efficient and selective syntheses and transformations of this compound.
Table 2: Emerging Catalytic Strategies for Alkene Fluorination
| Catalytic Strategy | Description | Potential Advantage |
|---|---|---|
| Aryl Iodide Catalysis | Uses a hypervalent iodine species generated in situ to deliver fluorine to an alkene. nih.gov | Metal-free, high diastereoselectivity. |
| Transition-Metal Catalysis | Employs metals like palladium or copper to catalyze fluoro-functionalization reactions (e.g., fluoroamination). nih.gov | Access to diverse functionalities. |
| Photoredox Catalysis | Uses light-absorbing catalysts to generate radical intermediates for fluorination pathways. researchgate.net | Mild reaction conditions, unique reactivity. |
Untapped Synthetic Potential and Applications in Advanced Materials Chemistry
While primarily used as a building block, the unique structure of this compound suggests significant untapped potential, particularly in the field of advanced materials. The incorporation of fluorine into polymers is known to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. rsc.orgpolimi.it
The spirocyclic core of the molecule introduces conformational rigidity and a three-dimensional architecture, which is an increasingly sought-after feature in drug design and materials science. nih.gov As a monomer, this compound could be used to create novel fluorinated polymers with unique optical, electronic, or barrier properties. The vinyl fluoride group offers a site for various polymerization reactions or post-polymerization modifications. Research in this area could lead to the development of new high-performance plastics, specialized coatings, or materials for optical applications.
Interdisciplinary Research Opportunities in Organic and Fluorine Chemistry
The future of this compound is intrinsically linked to interdisciplinary collaboration. The unique challenges and opportunities presented by organofluorine compounds necessitate a convergence of expertise from synthetic organic chemistry, catalysis, materials science, and computational chemistry. nih.gov
There is a strong demand for new fluorinated building blocks in medicinal chemistry, as the introduction of fluorine can dramatically improve a drug candidate's metabolic stability and binding affinity. nih.govresearchgate.net The spirocyclic nature of this compound is also of high interest for creating structurally complex and sp³-rich drug scaffolds. mdpi.com Collaborative efforts between synthetic chemists developing new methodologies and medicinal chemists exploring structure-activity relationships will be crucial. Similarly, partnerships with materials scientists are essential to explore its potential in creating novel fluoropolymers and other advanced materials. rsc.org Such interdisciplinary efforts will be key to fully realizing the potential of this versatile fluorinated building block.
Q & A
Q. What are the common synthetic routes for 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis begins with 1,4-dioxaspiro[4.5]decan-8-one as a precursor. Fluorination can be achieved using fluorinating agents like [SF₃][SbF₆] in acetonitrile with CsF at controlled temperatures (–20°C), though yields may be low due to competing HF formation . Alternative routes involve Grignard reagents (e.g., vinylmagnesium bromide) followed by dehydration with POCl₃/pyridine to introduce unsaturation, as seen in analogous spiro compounds . Optimization of stoichiometry, solvent polarity, and temperature is critical to minimize side reactions.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming spirocyclic structure and fluorine substitution. For example, vinyl protons in similar compounds show characteristic splitting patterns (δ 5.10–6.38 ppm, J = 10–13 Hz) .
- ¹⁹F NMR : Detects fluorine environments; doublets at –68.1 and –114.5 ppm (²J = 9.1 Hz) confirm vicinal fluorines in related difluoro derivatives .
- HRMS : Validates molecular weight (e.g., calculated m/z for C₁₀H₁₆: 136.1252) .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis, as recommended for structurally similar dioxaspiro compounds . Use amber vials to avoid photodegradation.
Advanced Research Questions
Q. How can regioselective fluorination be achieved in spirocyclic dioxolane systems, and what challenges exist in avoiding difluorination byproducts?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. Fluorination at the 8-position is favored due to ring strain relief in the spiro system. However, over-fluorination (e.g., 8,8-difluoro byproducts) can occur with excess [SF₃][SbF₆]. Mitigation strategies include:
- Low-temperature reactions (–20°C) to slow kinetics .
- Catalytic additives (e.g., Rh/BINAP) to direct monofunctionalization, as seen in methylated analogs .
- In situ monitoring (¹⁹F NMR) to track reaction progress and terminate before byproduct formation .
Q. How do steric and electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s electronegativity increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the spiro system may limit accessibility. For example:
- Nickel-catalyzed diarylation : Fluorine’s electron-withdrawing effect facilitates oxidative addition in aryl triflate couplings, as demonstrated with vinyl-spiro intermediates .
- Steric considerations : Bulky substituents at the 8-position require ligand tuning (e.g., N-heterocyclic carbenes) to improve catalyst-substrate compatibility .
Q. What strategies can address contradictory data regarding the biological activity of fluorinated spirocyclic compounds?
- Methodological Answer : Discrepancies in bioactivity studies (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Solutions include:
- Rigorous purification : Silica gel chromatography or HPLC to isolate high-purity samples .
- Dose-response profiling : Establish IC₅₀ curves across multiple cell lines (e.g., MCF-7 for cytotoxicity vs. neuronal models for neuroprotection) .
- Metabolic stability assays : Evaluate fluorinated analogs in microsomal systems to distinguish intrinsic activity from pharmacokinetic artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
